Aphidicolin

Description

This compound is an antimitotic and antiviral metabolite of the mould Cephalosporium aphidicola. It inhibits DNA polymerase alpha and blocks DNA replication.

This compound has been reported in Nigrospora oryzae, Pleospora bjoerlingii, and other organisms with data available.

An antiviral antibiotic produced by Cephalosporium aphidicola and other fungi. It inhibits the growth of eukaryotic cells and certain animal viruses by selectively inhibiting the cellular replication of DNA polymerase II or the viral-induced DNA polymerases. The drug may be useful for controlling excessive cell proliferation in patients with cancer, psoriasis or other dermatitis with little or no adverse effect upon non-multiplying cells.

Structure

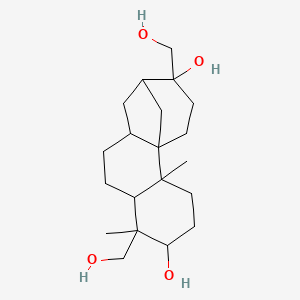

3D Structure

Properties

IUPAC Name |

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOAYPPHIUXJR-APNQCZIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036711 | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38966-21-1, 69926-98-3 | |

| Record name | Aphidicolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APHIDICOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APHIDICOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aphidicolin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin is a tetracyclic diterpenoid antibiotic that has become an invaluable tool in cell biology and cancer research due to its specific and reversible inhibition of eukaryotic DNA replication. This technical guide provides an in-depth overview of the discovery, biological origin, and mechanism of action of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its isolation and application in cell synchronization, and a visualization of its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Discovery and Origin

This compound was first isolated in 1972 by Hesp and his colleagues from the fungus Cephalosporium aphidicola. The structure of this novel antibiotic was elucidated and confirmed through single-crystal X-ray diffraction studies. Cephalosporium aphidicola was originally isolated from an aphid, hence the name of the compound. The fungal classification has since been updated, and the producing organism is also known as Acremonium aphidicola. While initially identified from C. aphidicola, this compound has also been found to be a secondary metabolite of other fungi, including Nigrospora oryzae.

Physicochemical and Spectroscopic Data

This compound's unique tetracyclic diterpenoid structure is the basis for its biological activity. A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₄ | |

| Molecular Weight | 338.48 g/mol | |

| CAS Number | 38966-21-1 | |

| Appearance | White crystalline solid | |

| Melting Point | 227-233 °C | |

| Optical Rotation | [α]²⁷_D_ +12° (c=1 in methanol) | |

| Solubility | Soluble in DMSO, methanol, ethanol. Poorly soluble in water. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR (CDCl₃, δ) | Signals corresponding to methyl groups, hydroxyl groups, and the complex tetracyclic proton environment. |

| ¹³C-NMR (CDCl₃, δ) | 20 distinct carbon signals confirming the diterpenoid structure. |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 339.2533, consistent with the molecular formula C₂₀H₃₄O₄. |

| Infrared (IR) ν_max_ (KBr) | Strong absorption bands for hydroxyl groups (~3400 cm⁻¹). |

| Ultraviolet (UV) | No significant absorption in the UV region. |

Experimental Protocols

Isolation and Purification of this compound from Cephalosporium aphidicola

The following is a generalized protocol for the extraction and purification of this compound from a fungal culture. Yields and specific chromatographic conditions may vary depending on the strain and culture conditions.

Materials:

-

Culture of Cephalosporium aphidicola

-

Liquid culture medium (e.g., Potato Dextrose Broth)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard analytical equipment (rotary evaporator, chromatography columns, etc.)

Protocol:

-

Fungal Fermentation: Inoculate a suitable liquid medium with Cephalosporium aphidicola and incubate for 10-14 days at 25°C with shaking.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts.

-

Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC. This compound can be visualized on TLC plates using a suitable staining reagent (e.g., ceric sulfate spray followed by heating).

-

-

Crystallization: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them to dryness. Recrystallize the residue from a suitable solvent system (e.g., methanol/water) to obtain pure crystalline this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry.

Cell Synchronization using this compound

This compound is widely used to synchronize eukaryotic cells at the G1/S boundary of the cell cycle. The following is a general protocol for cell synchronization. Optimal concentrations and incubation times should be determined empirically for each cell line.

Materials:

-

Cultured eukaryotic cells (e.g., HeLa, fibroblasts)

-

Complete cell culture medium

-

This compound stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer and DNA staining dye (e.g., propidium iodide)

Protocol:

-

Cell Seeding: Plate the cells at a density that will not lead to confluence by the end of the experiment. Allow the cells to attach and resume proliferation (typically 24 hours).

-

This compound Treatment: Add this compound to the culture medium to a final concentration typically ranging from 1 to 5 µg/mL. The optimal concentration should be determined to arrest DNA synthesis without inducing significant cytotoxicity.

-

Incubation: Incubate the cells with this compound for a period equivalent to one cell cycle (e.g., 16-24 hours). This allows cells that were in S, G2, or M phase to progress through the cell cycle and arrest at the G1/S boundary, while cells in G1 will also arrest at this point.

-

Release from Block: To release the cells from the G1/S block, wash the cells twice with warm PBS to remove the this compound-containing medium. Then, add fresh, pre-warmed complete culture medium.

-

Analysis of Synchrony: To monitor the progression of the synchronized cell population through the S phase and into G2/M, harvest cells at different time points after release (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

-

Flow Cytometry: Fix the harvested cells, stain them with a DNA-binding fluorescent dye, and analyze the DNA content by flow cytometry. This will allow for the quantification of the percentage of cells in each phase of the cell cycle at each time point.

Mechanism of Action and Cellular Effects

This compound is a specific and reversible inhibitor of B-family DNA polymerases, which includes DNA polymerase α and δ in eukaryotes. It does not inhibit DNA polymerase β or γ, nor does it affect prokaryotic DNA polymerases. The inhibition is competitive with dCTP.

By inhibiting DNA polymerase α and δ, this compound effectively blocks DNA replication, leading to an arrest of the cell cycle at the early S phase. This reversible arrest has made this compound a standard tool for synchronizing cell cultures for studies of cell cycle progression.

Table 3: Inhibition of DNA Polymerases by this compound

| DNA Polymerase | Inhibition Status | Ki Value |

| DNA Polymerase α | Inhibited | ~0.2 µM |

| DNA Polymerase δ | Inhibited | |

| DNA Polymerase ε | Inhibited | |

| DNA Polymerase β | Not Inhibited | |

| DNA Polymerase γ | Not Inhibited |

Signaling Pathways and Experimental Workflows

The inhibition of DNA replication by this compound triggers a cellular response that involves cell cycle checkpoint activation. The following diagrams illustrate the mechanism of action and a typical experimental workflow for studying its effects.

Caption: Mechanism of this compound-induced S-phase arrest.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Aphidicolin on DNA Polymerase

Abstract

This compound, a tetracyclic diterpenoid mycotoxin isolated from the mold Cephalosporium aphidicola, is a highly specific and reversible inhibitor of B-family DNA polymerases in eukaryotes and some viruses.[1][2][3][4] Its potent antimitotic and antiviral properties stem from its ability to arrest the cell cycle at the G1/S border or in the early S phase by stalling DNA replication.[3][5][6] This document provides a comprehensive technical overview of the molecular mechanism of this compound's inhibitory action on DNA polymerase, details key experimental methodologies used to elucidate this mechanism, presents quantitative inhibition data, and describes the downstream cellular consequences of its activity.

Core Mechanism of Action

This compound's primary molecular target is the B-family of DNA polymerases, which includes the main eukaryotic replicative polymerases: Pol α, Pol δ, and Pol ε.[1][3][7] It does not affect prokaryotic DNA polymerases or other eukaryotic polymerases like Pol β or γ.[6][8] The inhibitory action is not due to direct binding with the DNA template but rather an interaction at or near the dNTP binding site on the polymerase-DNA complex.[1][9][10]

Mode of Inhibition: Competitive with dNTPs

Kinetic studies have firmly established that this compound acts as a competitive inhibitor with respect to deoxyribonucleoside triphosphates (dNTPs).[11] The inhibition is complex and can show preference depending on the specific polymerase and the template sequence.

-

DNA Polymerase α: For DNA polymerase α, this compound exhibits a strong competitive inhibition primarily against dCTP.[12][13][14][15] However, it can also compete with the other three dNTPs, albeit with different efficiencies.[11] The inhibition proceeds through the formation of a stable ternary complex consisting of the DNA polymerase, the DNA template-primer, and this compound (Pol α-DNA-Aphidicolin).[11] The affinity of this compound is highest when the template base to be replicated is a guanine, thus competing most effectively with the incoming dCTP.[1][11] The inhibition constant (Ki) is significantly lower in this context.[11]

-

DNA Polymerase δ and ε: this compound also inhibits DNA polymerases δ and ε.[3][7] For Pol ε, this compound competes with all four dNTPs, and unlike Pol α, it binds with roughly equal affinity regardless of the next template base.[16]

Structural Basis of Inhibition

Crystallographic studies of the human DNA polymerase α catalytic core in a ternary complex with an RNA-primed DNA template and this compound have provided profound insights into its mechanism.[1][2][17]

-

Binding Pocket: this compound, despite having no structural homology to dNTPs, docks into the hydrophobic pocket at the enzyme's active site designated for the incoming nucleotide.[1][2] This pocket is formed by the terminal base pair of the primer-template duplex and several key amino acid residues, including Tyr865, Leu864, and Asn954.[2]

-

Template Distortion: A critical feature of the inhibition is that this compound binding causes a steric clash that rotates the unpaired template guanine base by approximately 118 degrees, displacing it from the active site.[1][2] This conformational change physically blocks the binding of the correct incoming dNTP (dCTP), thereby halting DNA synthesis.[1][17]

Quantitative Inhibition Data

The inhibitory potency of this compound varies between different B-family DNA polymerases and species. The following table summarizes key quantitative data from various studies.

| DNA Polymerase | Organism/Cell Line | Inhibition Value (Ki / IC50) | Notes |

| DNA Polymerase α | Calf Thymus | Ki ≈ 0.2 µM | When the next template base is guanine (competing with dCTP).[11] |

| DNA Polymerase α | Calf Thymus | Ki is 10-fold higher | When the next template base is not guanine.[11] |

| DNA Polymerase α | Sea Urchin | Ki ≈ 0.44 µg/mL (for deoxythis compound) | Competitive inhibition with respect to dCTP.[13] |

| DNA Polymerase α | Human (HCT-116 cells) | IC50 ≈ 9 µM | Cell proliferation assay.[7] |

| DNA Polymerase α | Generic | IC50 ≈ 2.4 - 16 µM | General reported values.[18] |

| DNA Polymerase ε | Calf Thymus | Ki ≈ 0.6 µM | Competes with all four dNTPs relatively equally.[16] |

| Varicella-Zoster Virus (VZV) | In vitro | EC50 ≈ 0.5-0.6 µM | Antiviral activity with low cytotoxicity.[7][19] |

Experimental Protocols & Visualizations

The mechanism of this compound has been elucidated through a variety of biochemical and structural biology techniques.

DNA Polymerase Inhibition Assay (Kinetic Analysis)

This is a fundamental assay to determine the mode of inhibition and quantify potency (Ki, IC50).

Objective: To measure the rate of DNA synthesis by a purified DNA polymerase in the presence and absence of this compound and varying concentrations of dNTPs.

Detailed Methodology:

-

Reaction Mixture Preparation: A standard reaction buffer is prepared, typically containing Tris-HCl, MgCl₂, dithiothreitol (DTT), and bovine serum albumin (BSA).

-

Substrate Preparation: A primed DNA template is used as the substrate. A common choice is poly(dA)/oligo(dT), a synthetic DNA template.[20]

-

Radiolabeling: One of the four dNTPs (e.g., dTTP) is radiolabeled, often with tritium ([³H]) or phosphorus-32 ([³²P]), to enable quantification of its incorporation into the new DNA strand.

-

Reaction Setup: Reactions are set up in microcentrifuge tubes or microplates. Each reaction contains the buffer, the primed DNA template, three unlabeled dNTPs at a fixed concentration, and the radiolabeled dNTP at varying concentrations.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the experimental tubes at several different fixed concentrations. Control tubes receive only the solvent.

-

Enzyme Addition: The reaction is initiated by adding a known amount of purified DNA polymerase (e.g., Pol α, δ, or ε).[20]

-

Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes), allowing DNA synthesis to occur.[20]

-

Termination: The reaction is stopped by adding a solution containing a strong chelating agent like EDTA, which sequesters the Mg²⁺ ions essential for polymerase activity.[20]

-

Quantification: The reaction mixtures are spotted onto DE81 ion-exchange filter paper discs. The unincorporated radiolabeled dNTPs are washed away using an ammonium formate solution.[20] The amount of incorporated radioactivity, which is proportional to the amount of DNA synthesized, is measured using a liquid scintillation counter.[20]

-

Data Analysis: The reaction velocities are plotted against the substrate (labeled dNTP) concentration. Data are fitted to the Michaelis-Menten equation to determine Vmax and Km in the presence and absence of the inhibitor. Lineweaver-Burk or Dixon plots are then used to determine the mode of inhibition and the Ki value.

Caption: Workflow for a DNA Polymerase Inhibition Assay.

DNase I Footprinting Assay

This technique provides direct physical evidence of this compound stabilizing the polymerase on the DNA template.

Objective: To map the precise binding site of the DNA polymerase-aphidicolin complex on a DNA template.

Detailed Methodology:

-

DNA Probe Preparation: A DNA fragment of interest is radiolabeled at one end of one strand.

-

Complex Formation: The end-labeled DNA probe is incubated with purified DNA polymerase α in the presence of this compound to allow the stable Pol α-DNA-Aphidicolin ternary complex to form. A control reaction without polymerase and this compound is also prepared.

-

DNase I Digestion: A low concentration of DNase I is added to both reaction mixtures. DNase I cleaves the DNA backbone at accessible locations. Regions where the DNA polymerase is tightly bound are protected from cleavage.

-

Reaction Termination and DNA Purification: The digestion is stopped, and the DNA fragments are purified from the reaction mixture.

-

Gel Electrophoresis: The purified DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film. The resulting autoradiogram will show a ladder of bands corresponding to the cleavage sites. In the lane containing the polymerase-aphidicolin complex, there will be a gap in the ladder—the "footprint"—which indicates the region of the DNA that was protected from DNase I cleavage by the bound complex.

Cellular Consequences and Downstream Effects

The inhibition of replicative DNA polymerases by this compound triggers a cascade of cellular responses, making it a valuable tool for cell cycle studies.

Cell Cycle Arrest

By inhibiting DNA synthesis, this compound effectively blocks cells from progressing through the S phase of the cell cycle. This leads to an accumulation of cells at the G1/S boundary or in early S phase.[5][6][21] This effect is reversible; upon removal of this compound, the arrested cells can synchronously re-enter the cell cycle and proceed through S phase.[6][22] This property is widely exploited to synchronize cell populations for experimental studies.[2][9]

Induction of DNA Damage Response (DDR)

The stalling of replication forks caused by this compound is recognized by the cell as replication stress. This stress activates the DNA Damage Response (DDR) signaling pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[23][24]

-

ATR Pathway Activation: Stalled replication forks lead to the accumulation of single-stranded DNA (ssDNA), which recruits replication protein A (RPA) and subsequently the ATR-ATRIP complex.

-

Chk1 Phosphorylation: Activated ATR then phosphorylates and activates its downstream effector kinase, Chk1.[24]

-

Cellular Outcomes: Activated Chk1 mediates the key outcomes of the replication checkpoint, including the inhibition of new replication origin firing, stabilization of the stalled replication forks, and prevention of premature entry into mitosis. This provides the cell with time to resolve the replication block before continuing the cell cycle. In some tumor cell lines, prolonged this compound treatment can lead to apoptosis.[7][25] In AtT-20 cells, this compound was shown to inhibit cell proliferation via the p53-GADD45β pathway.[25]

Caption: this compound-induced DNA Damage Response Pathway.

Conclusion

This compound is a powerful biological tool and a lead compound in drug development due to its specific and potent inhibition of eukaryotic B-family DNA polymerases. Its mechanism of action, involving competitive inhibition with dNTPs and the physical obstruction of the polymerase active site, is well-characterized through extensive kinetic and structural studies. By inducing replication stress and activating the DNA damage response pathway, this compound serves as an invaluable reagent for synchronizing cell cultures and studying the intricate processes of DNA replication, cell cycle control, and DNA repair. The detailed understanding of its interaction with DNA polymerase α provides a structural foundation for the rational design of novel and more effective anticancer and antiviral therapeutics.[1][2][17]

References

- 1. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound, DNA polymerase alpha, delta and epsilon inhibitor (CAS 38966-21-1) | Abcam [abcam.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]

- 6. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Control of DNA replication and cell proliferation in eukaryotes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of DNA polymerase alpha inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of DNA polymerase alpha by this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA polymerase epsilon: this compound inhibition and the relationship between polymerase and exonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural basis for inhibition of DNA replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA polymerase alpha subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 19. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]

- 20. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A requirement for replication in activation of the ATR-dependent DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Aphidicolin: A Technical Guide to a Reversible DNA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin, a tetracyclic diterpenoid isolated from the mold Cephalosporium aphidicola, is a highly specific and reversible inhibitor of eukaryotic DNA polymerase α and δ.[1][2] By competitively inhibiting the incorporation of deoxycytidine triphosphate (dCTP), this compound effectively halts DNA replication, leading to cell cycle arrest at the G1/S boundary.[3][4][5] Its potent, specific, and reversible nature has established it as an invaluable tool in cell biology research, particularly for cell synchronization, studies of DNA replication and repair, and the induction of replication stress. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its application, and a discussion of its role in drug development.

Core Mechanism of Action

This compound exerts its inhibitory effect by targeting the B-family of eukaryotic DNA polymerases, primarily DNA polymerase α and, to a lesser extent, DNA polymerase δ.[1][2] The inhibition is of a competitive nature, where this compound occupies the dNTP binding site of the polymerase, showing the strongest competition with dCTP.[3][4][5] This blockage prevents the incorporation of nucleotides into the growing DNA strand, thereby stalling replication forks. The crystal structure of human DNA polymerase α in a complex with a DNA template and this compound reveals that the inhibitor not only blocks dCTP binding but also rotates the template guanine, providing a structural basis for its mechanism.[6] This specific and potent inhibition of the primary replicative polymerases leads to a swift cessation of DNA synthesis.

Reversibility and Cell Cycle Arrest

A key feature of this compound is the reversibility of its inhibitory action.[2][7] Upon removal of this compound from the cell culture medium, DNA synthesis resumes, and cells proceed synchronously through the S phase.[8][9] This property is fundamental to its widespread use for synchronizing cell populations at the G1/S transition.[10][11] Cells in G1 are prevented from entering S phase, while cells already in S phase are halted. Cells in G2 and M phases continue through the cycle until they reach the next G1/S boundary.[8][9] This leads to an accumulation of cells at the entry to S phase. The removal of the this compound block then allows for a synchronized wave of cells to progress through the cell cycle.

Quantitative Data Presentation

The effective concentration of this compound can vary depending on the cell line and the specific application. The following tables summarize key quantitative data for its use.

Table 1: Effective Concentrations of this compound for Cell Cycle Arrest in Various Cell Lines

| Cell Line | Concentration | Incubation Time | Outcome | Reference |

| Human Fibroblasts | 0.5 - 5 µg/mL | 1 - 24 hours | Inhibition of DNA synthesis | [2][12] |

| L5178Y-S Cells | 0.5 µg/mL | 2 hours | 95% inhibition of DNA replication | [13] |

| Porcine Zygotes | 0.5 µM | 4 hours | Reversible inhibition of DNA replication | [14] |

| AtT-20 Cells | 1 µM | 24 hours | Induction of apoptosis | [1] |

| A2780 Cells | 6 µM | 24 hours | G1/S boundary synchronization | [15] |

Table 2: Inhibitory Constants (Ki) and IC50 Values of this compound

| Target | Organism/System | Value | Notes | Reference |

| DNA Polymerase α | Calf Thymus | Ki ≈ 0.2 µM | For dCTP incorporation | [6] |

| Varicella-zoster virus (VZV) | in vitro | EC50 = 0.5-0.6 µM | Low cytotoxicity | [1] |

| Mouse L Cells | in vitro | IC50 = 8.8 µM | Inhibition of [14C]acetate incorporation into desmosterol | [16] |

Experimental Protocols

Protocol 1: Cell Cycle Synchronization at the G1/S Boundary

This protocol describes a standard method for synchronizing mammalian cells using a single this compound block.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Cell culture plates/flasks

Methodology:

-

Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and will not become confluent by the end of the experiment. Allow cells to attach and resume proliferation for 12-24 hours.

-

This compound Treatment: Add this compound to the culture medium to a final concentration typically ranging from 1 to 5 µg/mL. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Incubate the cells for 12 to 24 hours. The duration of incubation can be optimized based on the cell cycle length of the specific cell line.

-

Release from Block: To release the cells from the G1/S block, aspirate the this compound-containing medium.

-

Washing: Wash the cells twice with pre-warmed PBS to ensure complete removal of the inhibitor.

-

Fresh Medium: Add fresh, pre-warmed complete culture medium.

-

Progression through S-phase: The cells will now synchronously progress through the cell cycle. Samples can be collected at various time points post-release for analysis (e.g., flow cytometry, Western blotting).

Protocol 2: Induction of Replication Stress and DNA Fiber Analysis

This compound is widely used to induce mild replication stress to study the DNA damage response (DDR) and replication fork dynamics. DNA fiber analysis is a powerful technique to visualize individual replication forks.

Materials:

-

Exponentially growing cells

-

This compound (low concentration, e.g., 0.075 - 0.6 µM)[17]

-

Thymidine analogs: 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)

-

Lysis buffer

-

Silanized coverslips

-

Primary antibodies (anti-CldU, anti-IdU) and fluorescently labeled secondary antibodies

Methodology:

-

Induction of Mild Replication Stress: Treat cells with a low concentration of this compound for a defined period (e.g., 4 hours).[17]

-

Pulse Labeling:

-

Cell Harvest and Lysis: Harvest the cells and lyse them gently to release DNA fibers.

-

DNA Spreading/Combing: Spread or comb the DNA fibers onto silanized coverslips to stretch and align them.[20][21]

-

Immunofluorescence Staining:

-

Denature the DNA.

-

Incubate with primary antibodies against CldU and IdU.

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

-

Microscopy and Analysis: Visualize the labeled DNA fibers using fluorescence microscopy. The lengths of the CldU and IdU tracks are measured to determine replication fork speed and other parameters.

This compound-Induced Replication Stress and Signaling Pathways

By stalling replication forks, this compound induces a cellular state known as replication stress. This activates the DNA damage response (DDR) pathway, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[22][23] The uncoupling of helicase and polymerase activities at the stalled fork leads to the accumulation of single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA).[24] This RPA-ssDNA filament serves as a platform for the recruitment and activation of ATR and its interacting protein ATRIP.[23][24] Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, to coordinate a response that includes cell cycle arrest, stabilization of the stalled fork, and, if the stress is prolonged, induction of apoptosis.[22][23]

Role in Drug Development and Research

This compound's ability to induce replication stress and cell cycle arrest makes it a valuable tool in cancer research and drug development.

-

Synergistic Effects: this compound can act synergistically with other anticancer agents like vincristine and doxorubicin.[10]

-

Target Validation: By mimicking the effect of replication stress-inducing drugs, this compound can be used to study the cellular response to this type of damage and validate new drug targets within the DDR pathway.

-

Preclinical Studies: While this compound itself has limitations for clinical use due to low solubility and rapid clearance, derivatives like this compound glycinate have shown anti-tumor activity in murine models.[1] The structural information now available for the this compound-polymerase complex opens avenues for designing novel derivatives with improved pharmacological properties.[6]

-

Basic Research: It remains a cornerstone for studying fundamental cellular processes, including cell cycle control, DNA replication mechanisms, and the intricate network of DNA repair pathways.[10][25]

Conclusion

This compound is a potent and specific reversible inhibitor of DNA synthesis with a well-characterized mechanism of action. Its utility in synchronizing cell populations and inducing controlled replication stress has made it an indispensable tool for researchers. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for its effective application in the laboratory. As our understanding of the DNA damage response and its role in cancer progression deepens, this compound will continue to be a critical compound for both fundamental research and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of this compound on DNA synthesis, PLD-recovery and DNA repair of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific and reversible inhibition by this compound in the alpha-like DNA polymerase of plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]

- 11. A method for the synchronization of cultured cells with this compound: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Effects of this compound on cell recovery and repair of DNA damage in irradiated human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of inhibition of DNA synthesis on recovery of X-irradiated L5178Y-S cells. I. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA replication profiling by molecular combing on single DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stochastic Endogenous Replication Stress Causes ATR-Triggered Fluctuations in CDK2 Activity that Dynamically Adjust Global DNA Synthesis Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. A requirement for replication in activation of the ATR-dependent DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Aphidicolin's Role in Cell Cycle G1/S Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphidicolin is a tetracyclic diterpenoid antibiotic derived from the mold Cephalosporium aphidicola.[1][2] It is a highly specific and reversible inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, DNA polymerases δ and ε.[3][4] This inhibitory action makes it a potent tool for arresting cells at the G1/S boundary of the cell cycle. By halting DNA replication, this compound induces a state of "replication stress," activating cellular checkpoint pathways that prevent entry into the S phase.[5][6] This guide provides an in-depth technical overview of this compound's mechanism of action, the signaling pathways it triggers to enforce G1/S arrest, relevant quantitative data, and detailed experimental protocols for its application in a research setting.

Core Mechanism of Action: Inhibition of DNA Polymerase α

This compound's primary molecular target is the B-family of DNA polymerases, particularly DNA polymerase α, which is crucial for the initiation of DNA replication.[7][8] The inhibition mechanism is complex; this compound primarily acts by competing with deoxycytidine triphosphate (dCTP) for binding to the polymerase active site.[8][9] This competition effectively stalls the replication fork, leading to the uncoupling of the replicative helicase and polymerase activities and the generation of stretches of single-stranded DNA (ssDNA).[5] This accumulation of ssDNA is the critical signal that initiates the DNA damage response (DDR) and activates the G1/S checkpoint. The arrest is reversible; upon removal of this compound, cells can synchronously re-enter the S phase, making it an invaluable tool for cell cycle synchronization studies.[1][10]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]

- 3. Targeting DNA repair with this compound sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Damage Response Resulting from Replication Stress Induced by Synchronization of Cells by Inhibitors of DNA Replication: Analysis by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. This compound | DNA replication inhibitor | Hello Bio [hellobio.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]

Aphidicolin's Antiviral Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphidicolin, a tetracyclic diterpenoid isolated from the fungus Cephalosporium aphidicola, is a well-characterized inhibitor of eukaryotic DNA synthesis.[1] Its specific mechanism of action, targeting the B-family of DNA polymerases, has made it a valuable tool in cell cycle research.[2][3] Beyond its application in cancer biology, this compound exhibits significant antiviral properties against a range of DNA viruses. This technical guide provides an in-depth exploration of the antiviral activities of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Antiviral Action

This compound's antiviral activity stems from its ability to specifically inhibit the DNA polymerases of certain viruses, thereby halting viral genome replication.[2][3] It primarily targets the alpha-like DNA polymerases, which are essential for the replication of many DNA viruses. The mechanism of inhibition is generally competitive with respect to deoxycytidine triphosphate (dCTP), although interactions with other deoxynucleoside triphosphates (dNTPs) have also been reported.[4][5] By binding to the viral DNA polymerase, this compound prevents the incorporation of dNTPs into the growing DNA chain, effectively terminating viral replication.[6]

Molecular Interaction with DNA Polymerase

Structural studies of this compound in complex with human DNA polymerase α have provided insights into its inhibitory mechanism. This compound occupies the dNTP-binding site of the polymerase, sterically hindering the access of the incoming nucleotide.[7] This interaction is stabilized by a network of contacts with amino acid residues within the active site. The tetracyclic structure of this compound fits into a hydrophobic pocket, and its hydroxyl groups form hydrogen bonds with the enzyme. This binding prevents the conformational changes required for catalysis and processive DNA synthesis.[7]

Caption: Mechanism of this compound's antiviral action.

Quantitative Antiviral Data

The antiviral efficacy of this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%. Its toxicity to host cells is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent. A higher SI value indicates greater selectivity for viral targets over host cells.

| Virus Family | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | Vero | 0.07 | >20 | >285 | [8][9] |

| Herpesviridae | Varicella-Zoster Virus (VZV) | HFF | 0.5-0.6 | - | - | [10] |

| Herpesviridae | Human Cytomegalovirus (HCMV) | HFF | 0.487 | - | - | [10] |

| Poxviridae | Vaccinia Virus | BSC-1, HeLa | >20 (for growth inhibition) | - | - | [11][12] |

| Poxviridae | Vaccinia Virus (Wild-type DNA Polymerase) | in vitro | ~75 | - | - | [11] |

| Poxviridae | Vaccinia Virus (Resistant DNA Polymerase) | in vitro | ~188 | - | - | [11] |

| Adenoviridae | Adenovirus | HeLa | Ineffective | - | - | [4] |

Note: "-" indicates data not available in the cited sources. The IC50 for vaccinia virus growth inhibition is presented as a concentration range as specific values were not provided in the source.

Detailed Experimental Protocols

Plaque Reduction Assay for Antiviral Activity (IC50 Determination)

This assay is the gold standard for quantifying the inhibition of viral replication.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero for HSV-1) in 6-well or 12-well plates.

-

Virus stock of known titer.

-

This compound stock solution (in DMSO).

-

Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS).

-

Overlay medium (e.g., 1% methylcellulose in culture medium).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium.

-

Infection: Aspirate the culture medium from the cells and infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: Remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound or a vehicle control to the respective wells.

-

Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV-1).

-

Staining: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The IC50 value is determined by regression analysis of the dose-response curve.

Caption: Workflow for the Plaque Reduction Assay.

MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay measures cell viability and is used to determine the cytotoxicity of a compound.

Materials:

-

Host cells in a 96-well plate.

-

This compound stock solution (in DMSO).

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a cell-free control (medium only).

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

CC50 Calculation: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The CC50 value is determined by regression analysis of the dose-response curve.

Caption: Workflow for the MTT Cytotoxicity Assay.

DNA Synthesis Inhibition Assay

This assay directly measures the effect of this compound on viral and cellular DNA synthesis.

Materials:

-

Virus-infected and uninfected host cells.

-

This compound stock solution.

-

[³H]-thymidine or other radiolabeled nucleoside.

-

Trichloroacetic acid (TCA).

-

Scintillation fluid and counter.

Procedure:

-

Cell Infection and Treatment: Infect host cells with the virus of interest. At the appropriate time post-infection, treat the cells with various concentrations of this compound. Uninfected cells are treated in parallel to assess the effect on cellular DNA synthesis.

-

Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized DNA.

-

Cell Lysis and Precipitation: Wash the cells with PBS and lyse them. Precipitate the DNA using cold TCA.

-

Measurement of Radioactivity: Collect the DNA precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the amount of incorporated radioactivity in treated cells to that in untreated controls to determine the percentage of inhibition of DNA synthesis.

Conclusion

This compound serves as a potent and specific inhibitor of certain viral DNA polymerases, making it a valuable tool for studying viral replication and a potential lead compound for antiviral drug development. Its activity against herpesviruses is particularly noteworthy. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively investigate and utilize the antiviral properties of this compound. Further research may focus on the development of this compound analogs with improved pharmacokinetic properties and a broader spectrum of antiviral activity.

References

- 1. Identification of Inhibitors that Block Vaccinia Virus Infection by Targeting the DNA Synthesis Processivity Factor D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on vaccinia virus: isolation of an this compound-resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the effect of this compound on adenovirus DNA replication: evidence in support of a protein primer model of initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A general protocol for evaluating the specific effects of DNA replication inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Structure-activity relationships for the inhibition of DNA polymerase alpha by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Effect of this compound on vaccinia virus: isolation of an this compound-resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Antimitotic Action of Aphidicolin: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Applications of a Potent DNA Polymerase Inhibitor in Eukaryotic Cells

Abstract

Aphidicolin, a tetracyclic diterpenoid antibiotic isolated from the fungus Cephalosporium aphidicola, is a highly specific and reversible inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, DNA polymerase δ.[1][2][3] This specificity of action makes it a powerful tool for cell biology research, particularly in the study of the cell cycle and DNA replication. Its ability to arrest cells at the G1/S boundary or in early S phase has led to its widespread use for cell synchronization.[4][5] Furthermore, this compound's interference with DNA synthesis induces a DNA damage response, often leading to the activation of tumor suppressor pathways and apoptosis, making it a subject of interest in cancer research. This technical guide provides a comprehensive overview of the antimitotic effects of this compound, including its mechanism of action, quantitative effects on cell cycle progression and viability, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Mechanism of Action

This compound exerts its antimitotic effects by selectively inhibiting B-family DNA polymerases, primarily DNA polymerase α, which is essential for the initiation of DNA replication.[6] It acts as a competitive inhibitor with respect to dCTP, binding at or near the nucleotide-binding site of the enzyme.[7] This inhibition prevents the synthesis of new DNA strands, effectively halting the progression of the cell cycle at the onset of the S phase.[3] Cells in the G1 phase are prevented from entering the S phase, while cells already in S phase are arrested.[5][6] This block is reversible; removal of this compound allows the cells to synchronously re-enter the cell cycle.[3]

Quantitative Data on this compound's Effects

The efficacy of this compound in inducing cell cycle arrest and cytotoxicity varies depending on the cell line, concentration, and duration of exposure. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | Not explicitly stated, but induces apoptosis | [3] |

| AtT-20 | Pituitary Adenoma | Proliferation inhibited at 100 nM - 10 µM | [1][8] |

| Neuroblastoma cells | Neuroblastoma | Selectively kills at 0.5 µM and 5 µM | [2] |

| B16 Melanoma (in vivo) | Melanoma | Antitumor activity at 100 mg/kg (as glycinate) | [1][2] |

| M5076 Sarcoma (in vivo) | Sarcoma | Antitumor activity at 100 mg/kg (as glycinate) | [1][2] |

| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Negligible cytotoxicity alone, synergizes with purine analogs | [9] |

Table 2: Effective Concentrations of this compound for Cell Cycle Arrest

| Cell Line | Concentration | Duration | Effect | Reference |

| Human Diploid Fibroblasts | 0.4 µg/mL | 3 days | >80% of cells accumulate in G2 phase | [1] |

| AtT-20 | 100 nM - 10 µM | 48 hours | Increased percentage of G0/G1 phase cells, decreased S phase cells | [2][8] |

| Human Fibroblasts (NHF1-hTERT) | 6 µM | 24 hours | Synchronization at the G1/S boundary | [2] |

| RPE1 | 2.5, 5, 10 µg/ml | 24 hours | 70-80% of cells arrested in S phase (near G1/S boundary) | [3] |

| HeLa | Not specified | Not specified | Accumulation of cells at the G1/S border | [6] |

| L1210 (murine leukemia) | Two 12-h exposures | 24 hours (total) | Synchronization with rapid onset of DNA synthesis upon removal | [10] |

Signaling Pathways Affected by this compound

This compound-induced replication stress triggers cellular signaling pathways, most notably the p53-mediated DNA damage response.

p53-GADD45β Signaling Pathway

In response to DNA replication blockage by this compound, the tumor suppressor protein p53 is stabilized and activated.[8] Activated p53 then transcriptionally upregulates a number of target genes, including GADD45β (Growth Arrest and DNA Damage-inducible 45 beta).[8] GADD45β is a stress-response gene that contributes to cell cycle arrest and apoptosis.[1][8] This pathway represents a key mechanism by which this compound can selectively induce apoptosis in tumor cells with functional p53.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Synchronization with this compound

This protocol describes a common method for synchronizing cells at the G1/S boundary.

-

Cell Plating: Plate cells at a density that will not allow them to become confluent by the end of the experiment.

-

This compound Treatment: Add this compound to the culture medium at a final concentration of 1-5 µg/mL (concentration may need to be optimized for your specific cell line).[3]

-

Incubation: Incubate the cells for 12-24 hours. The optimal incubation time should be determined empirically.

-

Release from Block: To release the cells from the G1/S block, wash the cells twice with pre-warmed, drug-free culture medium.

-

Fresh Medium: Add fresh, pre-warmed culture medium to the cells.

-

Time Course: Cells will now proceed synchronously through the cell cycle. Collect cells at various time points for downstream analysis (e.g., flow cytometry, Western blotting).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

-

Cell Collection: Harvest cells by trypsinization, then centrifuge to pellet.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

-

Washing: Centrifuge the fixed cells and wash the pellet with phosphate-buffered saline (PBS).

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.

-

Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of p53 and GADD45β

This protocol details the detection of protein expression levels by Western blotting.

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and GADD45β overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound remains an invaluable tool in cellular and molecular biology for its specific and reversible inhibition of DNA polymerase α. Its utility in cell synchronization has greatly contributed to our understanding of cell cycle regulation. Moreover, its ability to induce a DNA damage response and apoptosis in cancer cells continues to be an area of active investigation for potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of eukaryotic cell biology and oncology.

References

- 1. Cell synchronization [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]

- 4. researchgate.net [researchgate.net]

- 5. Cell synchronization - Wikipedia [en.wikipedia.org]

- 6. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Initial Investigations into the Cellular Effects of Aphidicolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cellular effects of aphidicolin, a tetracyclic diterpenoid antibiotic. This compound is a potent and specific inhibitor of DNA polymerase α and δ, making it a valuable tool for studying DNA replication and cell cycle regulation. This document summarizes key quantitative data, details experimental protocols for studying its effects, and visualizes the underlying molecular pathways and experimental workflows.

Core Cellular Effects of this compound

This compound's primary mechanism of action is the reversible inhibition of B-family DNA polymerases, which are crucial for eukaryotic DNA replication. This inhibition leads to several key cellular consequences:

-

Inhibition of DNA Synthesis: this compound competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) and, to a lesser extent, deoxythymidine triphosphate (dTTP) during DNA synthesis. This effectively halts the progression of replication forks.

-

Cell Cycle Arrest: The most prominent effect of this compound on the cell cycle is the induction of a reversible arrest at the G1/S boundary.[1] This property is widely exploited for synchronizing cell populations in experimental settings. Prolonged exposure can lead to a permanent S-phase stasis.[2]

-

Inhibition of DNA Repair: By inhibiting DNA polymerases involved in the DNA synthesis step of repair processes, this compound can impede certain DNA repair pathways, notably Nucleotide Excision Repair (NER).

-

Induction of Apoptosis: In various cancer cell lines, this compound treatment has been shown to induce programmed cell death, or apoptosis.[3] This effect is often mediated through the activation of tumor suppressor pathways.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory and cellular effects of this compound across different cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MG-63 | Osteosarcoma | ≤20 | 24 | [4] |

| MDA-MB-231 | Breast Cancer | ≤20 | 24 | [4] |

| A2780 | Ovarian Cancer | 29.7 ± 0.1 | Not Specified | [5] |

| A2780cisR | Ovarian Cancer (Cisplatin-resistant) | 28.1 ± 2.0 | Not Specified | [5] |

| HeLa | Cervical Cancer | 0.7 - 8.9 | Not Specified | Not Specified |

| A549 | Lung Cancer | 1.2 - 7.3 | Not Specified | Not Specified |

| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | [6] |

| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | [6] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | [6] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Crypthecodinium cohnii | 30 | 15 | Not Specified | 80 | Not Specified | [7] |

| HCT116 (WT) | Not Specified | Not Specified | Not Specified | Not Specified | 2.3 | [8] |

| CHOC 400 | 10 | 26 | Increased accumulation at G1/S | - | - | [1] |

| CHOC 400 | 50 | 26 | Effective arrest at G1/S | - | - | [1][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular effects of this compound.

Cell Synchronization using this compound

This protocol describes a method for synchronizing cells at the G1/S boundary of the cell cycle.

Materials:

-

Cell culture medium appropriate for the cell line

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the synchronization period.

-

Initial this compound Block: Add this compound to the culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell line. Incubate the cells for a period equivalent to one cell cycle length (e.g., 16-24 hours).

-

Release from Block: Aspirate the this compound-containing medium and wash the cells twice with pre-warmed sterile PBS.

-

Incubation in Drug-Free Medium: Add fresh, pre-warmed, drug-free medium to the cells and incubate for a period that allows cells to progress through S phase and into G2/M (e.g., 8-10 hours).

-

Second this compound Block (Optional, for tighter synchronization): Re-introduce this compound to the medium at the same concentration as the initial block and incubate for another 12-16 hours. This will arrest the cells at the subsequent G1/S transition.

-

Final Release: Remove the this compound-containing medium as described in step 3 and add fresh, drug-free medium. The cells will now proceed synchronously through the cell cycle.

References

- 1. Temporally coordinated assembly and disassembly of replication factories in the absence of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. This compound inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Aphidicolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphidicolin is a tetracyclic diterpenoid antibiotic that has garnered significant interest in the scientific community for its potent and specific inhibitory effects on eukaryotic DNA polymerase α and δ.[1][2] Isolated from the fungus Cephalosporium aphidicola and subsequently from other fungi such as Nigrospora oryzae, this complex natural product serves as a crucial tool in cell biology for cell cycle synchronization and as a lead compound in the development of antiviral and antineoplastic agents.[3] Its unique mode of action, which involves the reversible blockage of the cell cycle at the early S phase, is intrinsically linked to its intricate three-dimensional chemical structure.[3] This guide provides a comprehensive overview of the chemical architecture of this compound, including its physicochemical properties, a detailed experimental protocol for a key structural study, and a visualization of its biosynthetic pathway.

Core Chemical Structure

This compound possesses a novel tetracyclic diterpenoid ring system, the aphidicolane skeleton.[4] Its structure was unambiguously confirmed through single-crystal X-ray diffraction. The systematic IUPAC name for this compound is (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol.[3]

The core structure is characterized by:

-

A rigid tetracyclic framework composed of a trans-decalin ring system fused to a bicyclo[3.2.1]octane moiety.

-

Eight stereocenters, including two contiguous all-carbon quaternary centers, which define its specific three-dimensional conformation.

-

Four hydroxyl groups, which are crucial for its biological activity. These include a primary and a secondary hydroxyl group at C17/18 and C3, respectively, and a tertiary hydroxyl group at C16. Hydrogen bonding interactions involving the C3, C17, and C18 hydroxyl groups are critical for its binding to DNA polymerase α.

Physicochemical and Spectroscopic Data

The biological and pharmacological utility of this compound is underpinned by its specific physicochemical properties. The following tables summarize the key quantitative data for this molecule.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₃₄O₄ | [3][5] |

| Molecular Weight | 338.48 g/mol | [3][6] |

| CAS Number | 38966-21-1 | [5][6] |

| Appearance | White to off-white solid powder | [7][8] |

| Melting Point | 227-233 °C | [9] |

| Optical Rotation | [α]²⁷_D = +12° (c = 1 in methanol) | |

| pKa | Not available in literature; lacks strongly ionizable groups. |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Poorly soluble/Insoluble | |

| DMSO | ≥ 25 mM (up to 10 mg/mL) | [6][8] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble (1 mg/mL) | [8] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| Mass Spectrometry (LC-MS) | Precursor Ion ([M+H]⁺): 339.25296 m/zPrecursor Ion ([M+Na]⁺): 361.23493 m/z | [9] |

| ¹H NMR | Full assignment not available in reviewed literature. | |

| ¹³C NMR | Full assignment not available in reviewed literature. |

Key Experimental Protocol: Crystallization of the DNA Polymerase α–DNA/RNA–this compound Ternary Complex

Understanding the precise mechanism of action of this compound at the atomic level was achieved through the X-ray crystallographic analysis of its complex with its biological target, DNA polymerase α (Pol α). The following protocol details the methodology used to obtain crystals of this ternary complex, as described by Baranovskiy et al. (2014).[10]

Objective: To crystallize the catalytic core of human Pol α in a ternary complex with an RNA-primed DNA template and this compound for X-ray diffraction analysis.

Materials:

-

Purified catalytic core of human Pol α

-

RNA-primed DNA template

-

This compound stock solution (15 mM in DMSO)

-

Dialysis buffer: 10 mM Tris-HCl (pH 7.7), 0.1 M KCl, 1% glycerol, 1 mM DTT

-

Complex formation buffer: Dialysis buffer containing 36 µM RNA-primed DNA template, 3.6 mM MgCl₂, and 60 µM this compound

-

Crystallization solution: 100 mM KCl, 12.5 mM MgCl₂, 25 mM Na-cacodylate (pH 6.5), 6% 2-propanol, 2 mM tris(2-carboxyethyl)phosphine

-

Cryoprotectant solution: 100 mM KCl, 10 mM MgCl₂, 25 mM Na-cacodylate (pH 6.5), 5.6% 2-propanol, 10% polyethylene glycol 200, 10% ethylene glycol

Procedure:

-

Protein Preparation: The purified Pol α sample (15 µM) is dialyzed against the dialysis buffer.

-

Complex Formation: The dialyzed Pol α sample is mixed with the complex formation buffer. The final mixture contains Pol α, the RNA-primed DNA template, MgCl₂, and this compound.

-

Concentration: The resulting ternary complex solution is concentrated 10-fold.

-

Crystallization: The concentrated complex is used for crystallization trials. Diffraction-quality crystals are obtained at 295 K using the crystallization solution.

-

Cryoprotection and Data Collection: Crystals are soaked in the cryoprotectant solution for a few seconds and then flash-cooled in a dry nitrogen stream at 100 K. Complete diffraction datasets are collected using synchrotron X-rays.[10]

Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi such as Phoma betae proceeds from the general isoprenoid pathway. A dedicated gene cluster is responsible for the conversion of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), into this compound through a series of enzymatic steps.[11] The key enzymes involved are a geranylgeranyl diphosphate synthase (PbGGS), a terpene synthase (aphidicolan-16β-ol synthase, ACS), and two cytochrome P450 monooxygenases (PbP450-1 and PbP450-2).[11]

Caption: Biosynthetic pathway of this compound from GGPP.

Conclusion

The chemical structure of this compound is a testament to the intricate biosynthetic machinery of fungi and provides a fascinating case study in the relationship between molecular architecture and biological function. Its rigid, stereochemically complex tetracyclic core, adorned with strategically positioned hydroxyl groups, is perfectly tailored for high-affinity binding to the active site of B-family DNA polymerases. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of DNA replication, cell cycle regulation, and the development of novel therapeutics based on this remarkable natural product. Further exploration into the total synthesis and derivatization of this compound, guided by the structural insights available, holds promise for the creation of new and improved inhibitors with enhanced pharmacological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peerj.com [peerj.com]

- 5. ias.ac.in [ias.ac.in]

- 6. This compound | DNA Polymerase | Tocris Bioscience [tocris.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cloning of a gene cluster responsible for the biosynthesis of diterpene this compound, a specific inhibitor of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Aphidicolin-Mediated Cell Synchronization of HeLa Cells: An Application Note and Protocol

Introduction